![molecular formula C8H8F3NO2 B1316265 (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol CAS No. 103577-65-7](/img/structure/B1316265.png)
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol
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Overview
Description
“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8F3NO2. It has a molecular weight of 207.15 . This compound belongs to the class of organic compounds known as pyridines and derivatives .
Molecular Structure Analysis
The molecular structure of “(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” consists of a pyridine ring substituted at the 4-position with a (2,2,2-trifluoroethoxy)methanol group . The InChI key for this compound is KALPHRBHKDXGQH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.
Scientific Research Applications
Synthesis of Methylthio-Imidazoles and Pyrimidines
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol: is used in the synthesis of methylthio-imidazoles and pyrimidines . These compounds have been characterized and their structures confirmed by X-ray crystallography. They are important in the development of pharmaceuticals, particularly as analogs for benzimidazole-based medicines.
Development of Anti-Ulcer Agents
The compound has been utilized in creating a novel crystal form of ®-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole . This form is significant as an anti-ulcer agent, showcasing the compound’s role in enhancing the efficacy and stability of gastrointestinal medications.
Anti-Fibrotic Activity Research
Researchers have investigated the anti-fibrotic activity of compounds derived from (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol . This application is crucial in the study of fibrotic diseases, which involve the excessive formation of connective tissue, leading to organ dysfunction.
Gastric Pump Inhibitor Metabolite Study
This compound is a metabolite of Lansoprazole, a well-known gastric pump inhibitor . Its study helps in understanding the metabolism and action mechanism of drugs that reduce stomach acid production, thereby aiding in the design of more effective treatments for acid-related conditions.
Nanocomposite Development
Due to its chemical properties, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol can be used in the development of nanocomposites . These materials have diverse applications, including in electronics, medicine, and environmental remediation, due to their enhanced physical and chemical properties at the nanoscale.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to target the braf kinase , which plays a crucial role in regulating cell division and growth.
Mode of Action
It’s suggested that the diaryl urea structure and the pyridinyl ring structure in similar compounds enhance the affinity of the compound to its target .
Biochemical Pathways
Similar compounds have been involved in the formation of hydrogen-bonded chains via n—h⋯o and o—h⋯n hydrogen bonds .
Pharmacokinetics
The compound’s molecular weight (20715 g/mol) and formula (C8H8F3NO2) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have exhibited weak cytotoxic activities against certain cell lines and excellent antiproliferative activity against others .
properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALPHRBHKDXGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565175 |
Source
|
Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103577-65-7 |
Source
|
Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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